(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
The uniqueness of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C25H19ClN2O3S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(5E)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-[(4-methoxyphenyl)methylidene]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C25H19ClN2O3S/c1-31-21-13-7-17(8-14-21)15-22-24(30)28(20-5-3-2-4-6-20)25(27-22)32-16-23(29)18-9-11-19(26)12-10-18/h2-15H,16H2,1H3/b22-15+ |
InChI Key |
CPDNOYNFBPAETQ-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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